Product packaging for 4-Bromo-1,2-dihydropyridazine-3,6-dione(Cat. No.:CAS No. 15456-86-7)

4-Bromo-1,2-dihydropyridazine-3,6-dione

Cat. No.: B103161
CAS No.: 15456-86-7
M. Wt: 190.98 g/mol
InChI Key: BMASTHFFAMGJKZ-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridazinedione Scaffolds in Organic and Medicinal Chemistry

The pyridazinedione core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in compounds with a wide range of biological activities. This heterocycle is a key component in various pharmaceuticals due to its ability to interact with diverse biological targets. The inherent chemical features of the pyridazinedione ring system allow for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.

Research has demonstrated that derivatives of pyridazinedione exhibit a broad spectrum of biological effects, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The versatility of this scaffold makes it a focal point for the development of novel therapeutic agents.

Overview of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocycles are indispensable tools in the realm of synthetic organic chemistry. The incorporation of a halogen atom, such as bromine, into a heterocyclic ring system dramatically influences the molecule's reactivity and provides a handle for further chemical transformations. The carbon-bromine bond in compounds like 4-Bromo-1,2-dihydropyridazine-3,6-dione is particularly useful for participating in a variety of cross-coupling reactions.

These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the construction of complex molecular architectures from simpler, readily available starting materials. The strategic placement of a halogen on a heterocyclic core opens up a vast chemical space for the synthesis of novel compounds with desired properties.

Detailed Research Findings

A significant application of this compound lies in its utility as a precursor for the synthesis of substituted aminopyridazines. Research has shown that this compound is a readily available starting material for the efficient preparation of 4,6- or 5,6-disubstituted 3-aminopyridazines. dntb.gov.uanih.gov

The synthesis of this compound itself can be achieved by reacting bromomaleic anhydride (B1165640) with hydrazine (B178648) sulfate (B86663) in boiling water. dntb.gov.ua This straightforward method makes the compound accessible for further synthetic explorations.

The key to its synthetic utility is the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions. An efficient method for the preparation of disubstituted 3-aminopyridazines involves a combination of amination and palladium(0)-catalyzed cross-coupling reactions, often facilitated by microwave irradiation to enhance reaction rates and yields. dntb.gov.uanih.gov This approach allows for the introduction of a variety of substituents onto the pyridazine (B1198779) core, leading to the generation of diverse chemical libraries for drug discovery and other applications.

The general reaction scheme involves the initial substitution of the bromine atom, followed by further functionalization at other positions of the pyridazine ring. This strategic, stepwise modification highlights the value of this compound as a versatile platform for building molecular complexity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrN2O2 B103161 4-Bromo-1,2-dihydropyridazine-3,6-dione CAS No. 15456-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-dihydropyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMASTHFFAMGJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292027
Record name 4-Bromo-1,2-dihydropyridazine-3,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15456-86-7
Record name 15456-86-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-1,2-dihydropyridazine-3,6-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 1,2 Dihydropyridazine 3,6 Dione and Its Analogues

Direct Synthesis Routes to 4-Bromo-1,2-dihydropyridazine-3,6-dione

The most common and direct method for synthesizing this compound involves the reaction of a brominated maleic anhydride (B1165640) precursor with hydrazine (B178648). nih.gov This reaction is a condensation followed by a dehydrative cyclization to form the stable six-membered pyridazinedione ring.

Reaction Scheme for Direct Synthesis

Reactants Reagents/Conditions Product
Bromomaleic anhydride, Hydrazine hydrate (B1144303) Acetic Acid, Reflux This compound

This foundational method provides a straightforward entry to the parent compound, which serves as a key building block for more complex derivatives.

Synthesis of N-Substituted this compound Derivatives

Modification of the nitrogen atoms of the pyridazinedione ring is a key strategy for creating analogues with diverse properties. This can be achieved either by starting with a substituted hydrazine or by post-synthesis modification of the parent dione (B5365651).

N-substituted derivatives of this compound can be readily prepared by employing a substituted hydrazine in the initial cyclization reaction with bromomaleic anhydride. nih.gov For example, using an alkyl- or arylhydrazine instead of hydrazine hydrate will yield the corresponding N-alkyl or N-aryl derivative directly.

A milder approach to N-functionalized pyridazinediones involves the use of N-methoxycarbonyl activated maleimides. nih.gov This method avoids the harsh dehydrative conditions of the traditional synthesis. In this strategy, a dibromomaleimide is first activated with methyl chloroformate, and the resulting N-methoxycarbonylmaleimide is then treated with a substituted hydrazine. This two-step process provides a more gentle route to N-substituted bromopyridazinediones, making it compatible with a wider range of functional groups on the hydrazine starting material. nih.gov

Starting MaterialReagent 1Reagent 2Product
Bromomaleic anhydrideR-NH-NH₂ (Substituted Hydrazine)Acetic Acid, RefluxN-Substituted this compound
DibromomaleimideMethyl Chloroformate, NMMR-NH-NH₂ (Substituted Hydrazine)N-Substituted this compound

The Mitsunobu reaction is a powerful tool in organic synthesis for the alkylation of acidic pronucleophiles, such as the N-H group in pyridazinones. nih.gov This reaction allows for the conversion of a primary or secondary alcohol to an N-alkylated product with inversion of stereochemistry at the alcohol carbon. nih.gov The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

In the context of pyridazinone synthesis, the N-H group of this compound can act as the acidic component. The reaction mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, followed by an Sₙ2-type displacement by the pyridazinedione anion. This methodology offers a mild alternative to traditional alkylation with alkyl halides and a base, and it is particularly useful for introducing sterically hindered or complex alkyl groups.

Generalized Mitsunobu Reaction for N-Alkylation

Substrate Reagents Product

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields. This technology has been successfully applied to the synthesis and modification of pyridazine (B1198779) derivatives. An efficient method for preparing disubstituted 3-aminopyridazines starts from the "easily available" 4-bromo-pyridazine-3,6-dione, utilizing a combination of amination and palladium-catalyzed cross-coupling reactions performed under microwave irradiation. nih.govresearchgate.net

The use of microwave heating can dramatically reduce reaction times from hours to minutes. This rapid heating, combined with the ability to reach temperatures and pressures higher than conventional reflux conditions, makes it a highly efficient method for functionalizing the this compound core through reactions like Suzuki or Sonogashira cross-couplings. researchgate.net

Reaction TypeStarting MaterialKey FeaturesReference
Amination/Cross-CouplingThis compoundMicrowave irradiation, Pd(0) catalysis nih.gov
General Heterocycle SynthesisVarious precursorsReduced reaction times, improved yields researchgate.net

One-Pot Multicomponent Reactions Incorporating the Dihydropyridazinedione Moiety

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate chemical libraries. While MCRs like the Hantzsch synthesis for dihydropyridines scirp.orgajgreenchem.com and the Biginelli reaction for dihydropyrimidinones are well-established, their application to the direct synthesis of the pyridazinedione core is less documented.

The Hantzsch reaction, for example, typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridine (B1200194) derivatives. scirp.orgajgreenchem.com These reactions can be catalyzed by various agents and are sometimes performed under microwave or solvent-free conditions to enhance their efficiency and green credentials. scirp.org

Although direct MCRs for constructing the this compound scaffold are not prominent, the principles of MCRs offer a potential avenue for future synthetic design. A hypothetical MCR could involve the in-situ generation of a substituted hydrazine which then reacts with a maleic anhydride derivative and another component to build a more complex, functionalized pyridazinedione in a single pot. The development of such a process would represent a significant advancement in the efficient synthesis of this important heterocyclic family.

Chemical Transformations and Functionalization Strategies of 4 Bromo 1,2 Dihydropyridazine 3,6 Dione

Palladium-Catalyzed Cross-Coupling Reactionsresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 4-bromo-1,2-dihydropyridazine-3,6-dione, these reactions primarily target the reactive C-Br bond, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Couplingresearchgate.net

The Suzuki-Miyaura coupling is one of the most efficient methods for creating C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. researchgate.netnih.gov This reaction is widely used to synthesize biaryl compounds and conjugated systems. nih.gov In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups at the C4 position.

The reaction is typically carried out under microwave irradiation to enhance reaction rates and yields. researchgate.net A common catalytic system involves a palladium source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as sodium carbonate or potassium phosphate. dntb.gov.uamdpi.com The choice of solvent, base, and catalyst can be optimized to suit the specific boronic acid used. mdpi.commdpi.com For instance, studies on similar brominated pyridazinone systems have shown that electron-rich boronic acids tend to produce better yields. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridazine Derivatives

CatalystBaseSolventTemperature (°C)NotesReference
Pd(PPh₃)₄Na₂CO₃DME/H₂O155 (MW)Effective for coupling arylboronic acids. dntb.gov.ua
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Optimized for various aryl/heteroaryl boronic acids. mdpi.com
PdCl₂(PPh₃)₂Cs₂CO₃DMFRefluxUsed for C7 arylation of brominated indazoles. nih.gov

Other Cross-Coupling Reactions for Carbon-Carbon Bond Formationresearchgate.net

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Stille couplings can be employed to introduce further diversity at the C4 position. researchgate.net These reactions allow for the formation of carbon-carbon bonds with alkenes, terminal alkynes, and organostannanes, respectively. The strategic application of these reactions enables the synthesis of complex pyridazine (B1198779) derivatives with varied electronic and steric properties. The choice of a specific cross-coupling reaction depends on the desired substituent and the compatibility of the functional groups on the coupling partners. iupac.orgmdpi.com

Amination Reactions for Nitrogen Incorporationresearchgate.net

The introduction of nitrogen-containing functional groups is a critical strategy in drug discovery. Amination reactions on the this compound scaffold can be achieved through palladium-catalyzed methods, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution. These reactions allow for the incorporation of a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. beilstein-journals.org

Microwave-assisted protocols have been shown to be particularly effective for these transformations, leading to the efficient synthesis of 4-aminopyridazinedione derivatives in reduced reaction times. researchgate.netnih.gov The combination of palladium catalysts with specific ligands, such as Xantphos, and a suitable base like cesium carbonate, facilitates the C-N bond formation. beilstein-journals.org This approach is foundational for creating libraries of disubstituted aminopyridazines, where subsequent cross-coupling reactions can be performed at other positions. researchgate.netnih.gov

Sulfoalkylation Reactions

Information regarding the direct sulfoalkylation of this compound is not extensively detailed in the available literature. However, sulfoalkylation is a known transformation for other heterocyclic systems. This reaction typically involves the introduction of an alkylsulfonic acid group onto a heteroatom, usually nitrogen. The process often utilizes reagents like sultones (cyclic sulfonic esters) under basic conditions. For the pyridazinedione scaffold, N-sulfoalkylation would likely occur at one of the nitrogen atoms of the dihydropyridazine (B8628806) ring, assuming appropriate reaction conditions and protection of other reactive sites. Such a modification could be used to enhance the aqueous solubility of the molecule, a property that is often desirable for biological applications.

Regioselective Derivatization and Library Synthesisresearchgate.net

The structure of this compound allows for regioselective functionalization, which is the selective chemical modification of one reactive site over others. This control is essential for the systematic synthesis of compound libraries for screening purposes. nih.gov

A common strategy involves a sequence of reactions, such as an initial amination followed by a Suzuki-Miyaura coupling. researchgate.net By carefully choosing the reaction conditions and protecting groups, chemists can direct the functionalization to either the C4, C5, or C6 positions, as well as the nitrogen atoms of the ring. This regioselective approach enables the creation of diverse libraries of polysubstituted pyridazines from a single, readily available starting material. researchgate.netnih.gov The ability to control the position of substitution is crucial for structure-activity relationship (SAR) studies in drug development. mdpi.com

Desymmetrization Approaches in Pyridazinedione Chemistryresearchgate.net

Pyridazine-3,6-dione is a symmetrical molecule. Desymmetrization is a powerful strategy that converts such a prochiral substrate into a chiral product by differentiating between two chemically equivalent reactive groups. researchgate.net In the context of pyridazinedione chemistry, this can be achieved by introducing protecting groups, such as a benzyl (B1604629) group, onto one of the nitrogen atoms. This breaks the symmetry of the molecule and allows for the regioselective functionalization of the remaining positions. researchgate.net

This approach is particularly useful for building polysubstituted pyridazine libraries in a controlled manner. researchgate.net For instance, after desymmetrization, one position can be functionalized, followed by the removal of the protecting group and subsequent reaction at the other, now distinct, nitrogen atom. Catalytic enantioselective methods can also be employed to achieve desymmetrization, leading to the formation of chiral pyridazinone derivatives. nih.gov

Advanced Spectroscopic and Crystallographic Investigations of 4 Bromo 1,2 Dihydropyridazine 3,6 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of 4-Bromo-1,2-dihydropyridazine-3,6-dione, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm their synthesized structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a this compound derivative, the chemical shifts (δ) of the protons provide insight into their electronic environment. The single proton on the heterocyclic ring (H-5) is expected to appear as a singlet in the olefinic region of the spectrum. The exact position of this signal would be influenced by the substituents on the nitrogen atoms.

The N-H protons of the pyridazinedione ring typically appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding. For instance, in N-substituted derivatives, the signals for the substituent's protons would appear in their characteristic regions.

While specific spectral data for the parent this compound is not extensively detailed in readily available literature, analysis of related structures provides expected values. For example, in a study involving pyridazinone derivatives, ¹H NMR spectra were recorded on 300 MHz or 400 MHz instruments, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS). researchgate.net

Table 1: Representative ¹H NMR Data for a Substituted Pyridazinone Derivative Note: This table is illustrative, based on data for related heterocyclic systems, as specific data for the title compound is not available.

Proton Chemical Shift (δ, ppm) Multiplicity
Ring CH 6.8 - 7.5 s
N-H 10.0 - 12.0 br s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a this compound derivative, distinct signals are expected for each unique carbon atom.

The two carbonyl carbons (C-3 and C-6) are characteristically found far downfield, typically in the range of 160-170 ppm. rsc.org The carbon atom bearing the bromine (C-4) would appear at a chemical shift influenced by the electronegativity of the halogen. The olefinic carbon (C-5) would resonate in the typical range for sp²-hybridized carbons. In studies of similar pyridazin-3-one derivatives, ¹³C NMR spectra were recorded at 100 MHz. researchgate.netrsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated ranges based on typical values for the functional groups present.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (C-3, C-6) 160 - 170
C-Br (C-4) 115 - 125

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. For this compound, the IR spectrum would be dominated by absorptions from the carbonyl and amine groups.

Key characteristic absorption bands would include:

N-H Stretching: A broad band typically in the region of 3100-3300 cm⁻¹, characteristic of the N-H bonds within the hydrazide moiety.

C=O Stretching: Strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching of the two carbonyl groups, expected around 1650-1750 cm⁻¹.

C=C Stretching: An absorption in the 1600-1650 cm⁻¹ region due to the carbon-carbon double bond in the ring.

C-Br Stretching: This absorption typically appears in the fingerprint region, usually between 500-700 cm⁻¹.

In synthetic studies involving pyridazine (B1198779) derivatives, IR spectra are commonly recorded using instruments like a Thermo Fisher Nicolet 380 ATR FT-IR. researchgate.net

Table 3: Expected Infrared Absorption Frequencies

Functional Group Bond Vibration Characteristic Frequency (cm⁻¹)
Amide N-H stretch 3100 - 3300 (broad)
Carbonyl C=O stretch 1650 - 1750 (strong)
Alkene C=C stretch 1600 - 1650

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For a hypothetical crystal of a simple N-substituted this compound derivative, one would expect the pyridazinedione ring to be nearly planar. The analysis would detail the C-Br, C=O, N-N, and C=C bond lengths and the angles within the ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the carbonyl oxygens and potential Br···O contacts, would be crucial in dictating the crystal packing.

Table 4: Representative Crystallographic Data for a Related Heterocyclic System Note: Data from a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, illustrating the type of parameters obtained from X-ray analysis. nih.gov

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)

Mass Spectrometry Techniques in Characterization (e.g., LC-MS for Bioconjugates)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a formidable tool for analyzing complex mixtures, such as the products of bioconjugation reactions.

The molecular ion peak (M⁺) in the mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).

A particularly important application of this compound class is in bioconjugation, where they are used as linkers to attach molecules to proteins, often via cysteine residues. LC-MS is the primary technique used to characterize these bioconjugates. nih.gov Researchers use LC-MS to monitor the reaction between a pyridazinedione derivative and a protein or peptide. The mass spectrum will show a shift in the molecular weight of the protein corresponding to the addition of the linker-payload molecule.

Furthermore, LC-MS is crucial for studying the stability and cleavage of these linkages. For instance, the retro-Michael deconjugation of thiol-pyridazinedione linked protein bioconjugates can be monitored over time. nih.gov The LC-MS data would show the disappearance of the peak corresponding to the intact conjugate and the appearance of peaks for the free protein and the released pyridazinedione species. This allows for the kinetic analysis of both the conjugation and deconjugation processes, which is vital for designing cleavable linkers for applications like antibody-drug conjugates (ADCs).

Table 5: Compounds Mentioned in this Article

Compound Name
This compound

Computational Chemistry and Theoretical Studies of 4 Bromo 1,2 Dihydropyridazine 3,6 Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. mdpi.com It is often used to calculate molecular geometry and vibrational frequencies. researchgate.net For pyridazine (B1198779) derivatives, DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, are employed to analyze the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). researchgate.net

The analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is crucial for understanding a molecule's reactivity. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net The MEP map identifies the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attacks. researchgate.net For example, in a related compound, 4,5-dichloropyridazin-3-(2H)-one, the most negative potential was found to be located on the oxygen atom, marking it as a probable site for electrophilic attack. researchgate.net These calculations provide a theoretical foundation for predicting how 4-Bromo-1,2-dihydropyridazine-3,6-dione will behave in chemical reactions.

Table 1: Representative Electronic Properties Calculated by DFT

Calculated ParameterTypical Value/FindingSignificance
HOMO Energy-7.0 to -6.0 eVIndicates electron-donating ability
LUMO Energy-2.0 to -1.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVRelates to chemical reactivity and stability researchgate.net
Dipole Moment2.0 to 4.0 DMeasures molecular polarity
Molecular Electrostatic Potential (MEP)Negative potential near O atoms, Positive potential near N-H protonsPredicts sites for non-covalent interactions and reactions researchgate.net

Conformational analysis is vital for understanding the three-dimensional structure and flexibility of a molecule. Semi-empirical methods, such as PM3, AM1, and MNDO, offer a computationally less expensive alternative to ab initio methods for exploring the potential energy surface of a molecule. researchgate.netresearchgate.net These methods are used to determine the equilibrium structures and the energy barriers for the interconversion between different conformers. researchgate.net

For cyclic systems like dihydropyridines, these calculations can elucidate the puckering of the ring and the preferred orientation of substituents. researchgate.net While semi-empirical methods may sometimes be less accurate than DFT in predicting absolute energies, they are highly effective for comparing the relative stabilities of different conformations and identifying the most likely low-energy shapes that this compound might adopt.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein. bohrium.com

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. ugm.ac.id This process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Table 2: Hypothetical Ligand-Protein Interaction Data from Docking

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.5Asp165, Lys48Hydrogen Bond
Kinase A-8.5Leu95, Val32Hydrophobic Interaction
Protease B-7.2Gly101, Ser102Hydrogen Bond
Protease B-7.2Tyr55Pi-Stacking

Computational methods are crucial for developing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. By systematically modifying the structure of this compound in silico (e.g., by changing the position of the bromine atom or adding other substituents) and then performing docking or QSAR (Quantitative Structure-Activity Relationship) studies, researchers can predict which modifications are likely to enhance activity.

For instance, studies on other heterocyclic compounds have shown that the inclusion of electron-withdrawing halogens like bromine at specific positions can enhance antimicrobial or other biological activities. nih.gov Computational SAR can guide synthetic efforts by identifying the most promising derivatives to synthesize, saving time and resources.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. bohrium.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose. nih.gov By simulating the complex in a realistic environment (e.g., in water at physiological temperature), researchers can observe whether the ligand remains securely in the binding site or if it drifts away. These simulations also reveal the flexibility of both the ligand and the protein, providing a more accurate understanding of the binding event and helping to refine the binding energy calculations. bohrium.comnih.gov

Biological and Pharmacological Relevance of 4 Bromo 1,2 Dihydropyridazine 3,6 Dione Derivatives

Anticancer and Antiproliferative Activities.

Derivatives of 4-Bromo-1,2-dihydropyridazine-3,6-dione have emerged as a promising class of compounds in the search for new anticancer agents. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.

Evaluation as Combretastatin A-4 Analogues.

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent anticancer agent that functions by inhibiting tubulin polymerization. nih.govglobalresearchonline.net However, its clinical utility is hampered by poor water solubility and a tendency to convert from the active cis-isomer to the inactive trans-isomer. nih.gov This has spurred the development of synthetic analogues that retain the anticancer activity of CA-4 while possessing improved physicochemical properties. globalresearchonline.netnih.gov

Derivatives of this compound have been investigated as CA-4 analogues. The core structure of these derivatives often maintains the 3,4,5-trimethoxyphenyl group, which is crucial for activity, while modifying other parts of the molecule to enhance its properties. globalresearchonline.netuobabylon.edu.iq For instance, a series of 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, which can be conceptually linked to the pyridazine-dione scaffold, have been synthesized and evaluated for their anticancer potential. uobabylon.edu.iq

CompoundModificationKey Findings
CA-4 Analogue 1Introduction of a triazole moietyDemonstrated significant cytotoxicity against various cancer cell lines. uobabylon.edu.iq
CA-4 Analogue 2Alteration of the linker between aromatic ringsShowed improved stability and solubility compared to the parent compound. nih.gov

Tubulin Polymerization Inhibition Studies.

The primary mechanism of action for Combretastatin A-4 and its analogues is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. nih.govnih.gov Several derivatives of this compound have been specifically studied for their ability to interfere with this process.

Research has shown that certain synthetic analogues effectively inhibit tubulin assembly by binding to the colchicine-binding site on tubulin. nih.gov Molecular docking studies have been employed to understand the interactions between these compounds and tubulin, revealing key binding modes that contribute to their inhibitory activity. uobabylon.edu.iq For example, specific substitutions on the pyridazine-dione core can enhance the binding affinity for tubulin, leading to more potent inhibition of polymerization. rsc.org

PIM1-Kinase Inhibition Studies.

PIM1 kinase is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. nih.govnih.gov Overexpression of PIM1 is associated with various types of cancer. nih.gov Some derivatives of this compound have been investigated as potential inhibitors of PIM1 kinase.

Docking studies have suggested that certain dihydropyridine (B1217469) derivatives can interact with the active site of PIM1 kinase, indicating a potential mechanism for their anticancer activity. benthamscience.comnih.gov These computational models help in the rational design of more potent and selective PIM1 inhibitors. researchgate.net The inhibitory activity of these compounds is often evaluated through in vitro kinase assays, with some derivatives showing promising IC50 values in the nanomolar to micromolar range. nih.gov

Derivative TypeTargetReported Activity
Dihydropyridine derivativePIM1 KinaseAppreciable interactions in docking studies, suggesting potential inhibitory activity. benthamscience.comnih.gov
Thiazolidine-2,4-dione congenerPIM1 KinaseIC50 values as low as 13 nM. nih.gov

Neurological Activities: Serotonin (B10506) Receptor Ligands and Anxiolytic Potential.

The versatility of the pyridazine (B1198779) scaffold extends to the central nervous system, where its derivatives have been explored as potential therapeutic agents for neurological and psychiatric disorders.

Some pyridazine derivatives have been synthesized and evaluated for their anxiolytic (anti-anxiety) potential. researchgate.net These compounds have been shown to be active in preclinical models of anxiety. researchgate.net The mechanism of action for some of these derivatives involves their ability to inhibit [3H]diazepam binding, suggesting an interaction with the benzodiazepine (B76468) binding site on the GABAA receptor. researchgate.net

Furthermore, the structural features of pyridazine derivatives make them candidates for development as serotonin receptor ligands. Serotonin receptors are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition. nih.govnih.gov While direct studies on this compound derivatives as serotonin receptor ligands are not extensively detailed, the broader class of pyridazine-containing compounds has shown affinity for various serotonin receptor subtypes. researchgate.net

Analgesic and Anti-inflammatory Properties.

Derivatives of pyridazinone, the core structure of this compound, have been investigated for their potential to alleviate pain and inflammation.

Several 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. scielo.brresearchgate.net In preclinical models, these compounds have demonstrated significant effects. scielo.brmdpi.com For instance, in the carrageenan-induced paw edema model in rats, a standard test for anti-inflammatory activity, certain derivatives showed a notable reduction in swelling. scielo.brresearchgate.net Similarly, in analgesic assays such as the hot plate test, these compounds exhibited pain-relieving properties. scielo.br The mechanism of action is thought to be related to the inhibition of inflammatory mediators. semanticscholar.orgnih.gov

Compound SeriesActivityKey Findings
6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivativesAnalgesic & Anti-inflammatoryExhibited significant activity in hot plate and carrageenan-induced edema tests. scielo.brresearchgate.net
Purine-2,6-dione-based derivativesAnalgesic & Anti-inflammatoryShowed efficacy in models of neuropathic pain and inflammation. nih.gov

Antimicrobial and Antibacterial Efficacy.

In the face of growing antimicrobial resistance, the development of new antibacterial agents is a critical area of research. Derivatives of pyridazine and the related dihydropyridine scaffolds have shown promise in this regard.

Studies on 1,4-dihydropyridine (B1200194) derivatives have demonstrated their potential as antimicrobial agents. researchgate.net These compounds have been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain 1,4-dihydropyridine derivatives have shown inhibitory activity against Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli. researchgate.net The structure-activity relationship studies suggest that the nature and position of substituents on the dihydropyridine ring play a crucial role in determining the antibacterial potency and spectrum. researchgate.net

Applications in Chemical Biology and Bioconjugation Technologies

Pyridazinedione-Mediated Protein and Peptide Bioconjugation

Mono- and di-brominated 1,2-dihydropyridazine-3,6-diones are effective reagents for creating cleavable bioconjugates. nih.gov These compounds exhibit exceptional hydrolytic stability, a crucial feature for maintaining the integrity of the conjugate until cleavage is desired. nih.govresearchgate.net The pyridazinedione scaffold allows for up to four points of chemical attachment, offering significant potential for multi-labeling of protein conjugates through a single cysteine or disulfide modification. nih.govnih.gov

The reaction of bromopyridazinediones with cysteine residues proceeds via a conjugate addition-elimination mechanism. nih.gov This reaction is highly selective for the thiol group of cysteine, an amino acid with low natural abundance and high nucleophilicity, making it an ideal target for specific protein modification. nih.govresearchgate.net Furthermore, the ease of introducing cysteine residues at specific locations in a protein's sequence through molecular biology techniques enhances the utility of this approach. nih.govresearchgate.net

Cysteine-Selective Modification Strategies

The selective modification of cysteine residues is a widely used strategy in protein bioconjugation. nih.govresearchgate.net Bromopyridazinediones have been shown to react quantitatively with single cysteine residues in proteins. rsc.org For instance, the modification of a single cysteine mutant (L111C) of the SH2 domain of the Grb2 adapter protein with a monobromopyridazinedione resulted in a high conversion to the desired adduct. nih.gov This selectivity is attributed to the electrophilic nature of the bromopyridazinedione, which acts as a Michael acceptor for the cysteine thiol. rsc.org

In contrast to some other cysteine-modification reagents, pyridazinedione-based conjugates exhibit enhanced stability. rsc.org This stability is a key advantage, as it prevents the premature cleavage of the conjugate and ensures that it remains intact until it reaches its target or is subjected to specific cleavage conditions. nih.gov

Reversible Bioconjugation Approaches

A significant advantage of using bromopyridazinediones is the ability to create reversible bioconjugates. nih.govresearchgate.net The retention of the double bond in the pyridazinedione ring after conjugation allows for the cleavage of the conjugate in the presence of an excess of a thiol-containing reagent, such as 2-mercaptoethanol (B42355) (BME) or glutathione (B108866) (GSH). nih.govnih.gov This reversibility is crucial for applications such as the development of cleavable affinity tags for protein purification, prodrugs that release their active component in the reducing environment of the cytoplasm, and reversible fluorescent labels. nih.govresearchgate.net

The cleavage of these conjugates has been demonstrated to occur under physiologically relevant concentrations of GSH, highlighting their potential for intracellular applications. nih.gov This thiol-mediated reversibility provides a powerful tool for controlling the activity and localization of modified proteins and peptides. nih.govrsc.org

Interactive Data Table: Reversible Modification of Grb2-SH2 Domain

ReagentTarget ProteinConditionsOutcomeReversibilityReference
MonobromopyridazinedioneGrb2-SH2 domain (L111C)100 mol eq., 37 °C, 1 hQuantitative conversion to adductQuantitative conversion back to protein with 100 mol eq. BME, 20 °C, 1 h nih.gov
DibromopyridazinedioneGrb2-SH2 domain (L111C)100 mol eq., 37 °C, 1 hFormation of adductDisassembly of the conjugate to yield the original protein with 100 mol eq. BME, 24 °C, 1 h nih.gov

Development of Novel Thiol-Labile Protecting Groups for Peptide Synthesis

The pyridazinedione scaffold has also been utilized in the development of a novel thiol-labile protecting group for cysteine in solid-phase peptide synthesis (SPPS). rsc.orgnih.gov This protecting group is compatible with conventional Fmoc-based SPPS and can be efficiently removed under mild conditions using thiol-containing solutions. rsc.orgrsc.orgucl.ac.uk

The utility of this pyridazinedione-based protecting group has been demonstrated in the on-resin synthesis of the biologically relevant peptide oxytocin. rsc.orgnih.gov Furthermore, its applicability has been extended to both microwave-assisted SPPS and native chemical ligation, showcasing its versatility in modern peptide synthesis methodologies. rsc.orgnih.gov The development of such protecting groups is significant as it expands the toolbox for synthesizing complex peptides and proteins with precisely controlled disulfide bond formation. rsc.orgucl.ac.ukscienceopen.com

Pyridazinedione Scaffolds for Next-Generation Biologics and Probes

The unique properties of the pyridazinedione scaffold make it an attractive platform for the development of next-generation biologics and probes. rsc.orgucl.ac.uk The ability to create stable, yet reversibly cleavable, linkages is highly desirable for applications such as antibody-drug conjugates (ADCs). ucl.ac.uk In this context, pyridazinediones can be used to attach potent cytotoxic drugs to antibodies, with the linker designed to be cleaved specifically at the target site, thereby minimizing off-target toxicity. ucl.ac.uk

Furthermore, the potential for multi-functionalization of the pyridazinedione core allows for the creation of sophisticated molecular probes. rsc.org For example, a single pyridazinedione molecule could be used to attach a targeting moiety, an imaging agent, and a therapeutic agent to a protein of interest. rsc.org This multi-functionalization capability opens up new avenues for the design of theranostic agents that combine diagnostic and therapeutic functions in a single molecule. rsc.org The versatility and favorable chemical properties of pyridazinediones position them as a key enabling technology in the future of chemical biology and bioconjugation. rsc.orgrsc.org

Interactive Data Table: Applications of Pyridazinedione Scaffolds

ApplicationKey FeatureExamplePotential ImpactReference
Protein and Peptide BioconjugationCleavable linkage, hydrolytic stability, potential for multi-labelingModification of Grb2-SH2 domain and somatostatinDevelopment of prodrugs, cleavable affinity tags, and imaging agents nih.govnih.gov
Cysteine-Selective ModificationHigh selectivity for cysteine thiolsQuantitative modification of single cysteine mutantsPrecise and stable protein modification for various applications rsc.orgnih.gov
Reversible BioconjugationThiol-mediated cleavageReversible modification of proteins with BME or GSHControlled release of cargo, reversible protein labeling nih.govrsc.org
Thiol-Labile Protecting GroupsCompatibility with SPPS, mild deprotection conditionsOn-resin synthesis of oxytocinFacilitates the synthesis of complex peptides and proteins rsc.orgnih.gov
Next-Generation Biologics and ProbesStable and multifunctional scaffoldsHomogenous antibody-drug conjugatesDevelopment of advanced therapeutics and diagnostics rsc.orgucl.ac.uk

Q & A

Q. Can this compound serve as a precursor for sulfonamide-based drug candidates?

  • Methodological Answer : Yes. React with sulfonamide nucleophiles (e.g., benzenesulfonamide) under SNAr conditions (K2 _2CO3 _3, DMF, 80°C). The bromine atom acts as a leaving group, enabling C–N bond formation. Post-functionalization yields sulfonamide derivatives with enhanced bioactivity (e.g., COX-2 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.